molecular formula C6H5Cl2NO B1302939 (4,6-Dichloropyridin-3-yl)methanol CAS No. 73998-95-5

(4,6-Dichloropyridin-3-yl)methanol

Cat. No. B1302939
M. Wt: 178.01 g/mol
InChI Key: VDXWCRIARMBDOX-UHFFFAOYSA-N
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Patent
US07915253B2

Procedure details

To lithium aluminum hydride (2.4 g, 64 mmol) and aluminum chloride (17 g, 128 mmol) in Et2O (200 mL) at 0° C. was added a solution of methyl 4,6-dichloronicotinate (13.1 g, 64 mmol) in Et2O (100 mL) dropwise with stirring. The resulting solution was heated at reflux for one hour. The reaction mixture was quenched with 100 mL of H2O/ice. The resulting solution was extracted with EtOAc (2×500 mL). The organic layers were combined, dried over Na2SO4 and concentrated in vacuo to afford 4.5 g (43%) of (4,6-dichloropyridin-3-yl)methanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[C:17]([C:18](OC)=[O:19])=[CH:16][N:15]=[C:14]([Cl:22])[CH:13]=1>CCOCC>[Cl:11][C:12]1[CH:13]=[C:14]([Cl:22])[N:15]=[CH:16][C:17]=1[CH2:18][OH:19] |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
17 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OC)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 100 mL of H2O/ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC(=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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